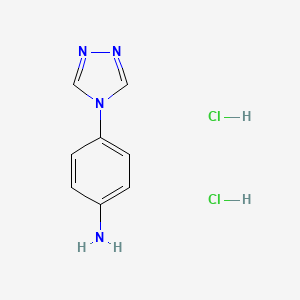

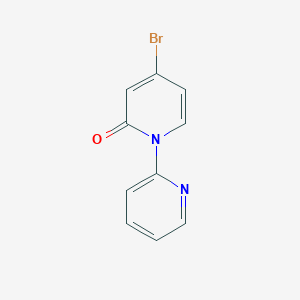

![molecular formula C12H16BrN B2915819 N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide CAS No. 1810070-29-1](/img/structure/B2915819.png)

N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide” is a chemical compound with the CAS Number: 1810070-29-1 . It has a molecular weight of 254.17 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H15N.BrH/c1-13-12-7-11(8-12,9-12)10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H . This code provides a textual representation of the molecular structure. Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Synthetic Routes and Medicinal Chemistry

Bicyclo[1.1.1]pentan-1-amine has been identified as a crucial moiety in medicinal chemistry due to its structural uniqueness and potential therapeutic applications. A study by Goh et al. (2014) highlights the synthesis of bicyclo[1.1.1]pentan-1-amine via the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, presenting a scalable and flexible route to this compound, which could be foundational for developing derivatives like N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide (Goh et al., 2014).

Drug-Like Molecule Development

The importance of three-dimensional, small-ring scaffolds in expanding the drug-like chemical space is underscored by Kanazawa et al. (2017), who discuss the high-value bioisostere role of bicyclo[1.1.1]pentane (BCP) for phenyl rings or tert-butyl groups. This work emphasizes the synthesis of multifunctionalized BCP derivatives, which could include N-Methyl-3-phenyl derivatives, to generate drug-like molecules with improved properties (Kanazawa et al., 2017).

Novel Synthetic Methods

Hughes et al. (2019) report a novel method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, which highlights the versatility and potential for creating various derivatives, including this compound. This method's mild conditions and functional group tolerance offer a significant advantage in synthesizing complex molecules (Hughes et al., 2019).

Radical Fluorination Techniques

The work by Goh & Adsool (2015) on the radical fluorination synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine showcases the innovative approaches being explored in the modification of BCP scaffolds. This technique opens new avenues for the functionalization of BCP derivatives, potentially including N-Methyl-3-phenyl variants, to explore novel chemical spaces in medicinal chemistry (Goh & Adsool, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name |

N-methyl-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.BrH/c1-13-12-7-11(8-12,9-12)10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBHAONGELCUOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC12CC(C1)(C2)C3=CC=CC=C3.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

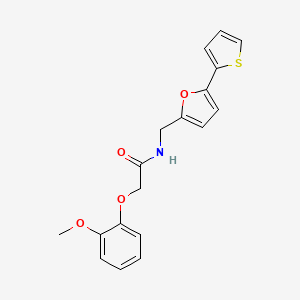

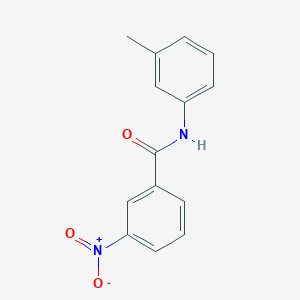

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915738.png)

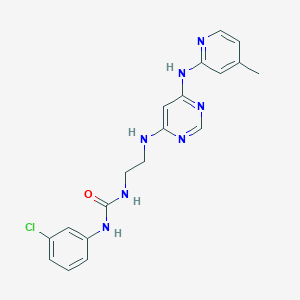

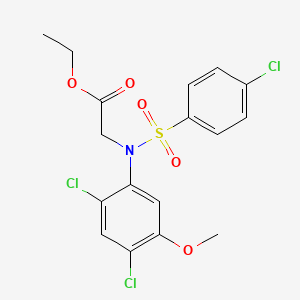

![{[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B2915743.png)

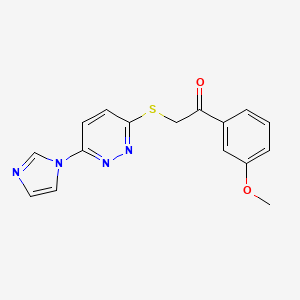

![1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2915750.png)

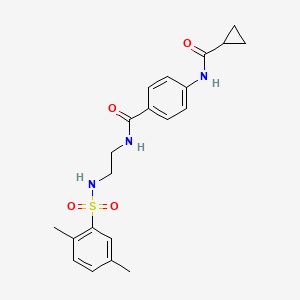

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2915751.png)

![1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2915752.png)

![7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B2915755.png)